Pefloxacin mesylate dihydrate is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is effective against a wide range of gram-negative and gram-positive bacteria, making it valuable in clinical settings for treating various infections. The compound is recognized for its ability to inhibit bacterial growth by targeting essential enzymatic processes.
Pefloxacin mesylate dihydrate is derived from norfloxacin, another fluoroquinolone antibiotic. It belongs to the class of fluoroquinolones, which are characterized by their bicyclic structure and fluorine substitution that enhances their antibacterial potency. The compound's chemical formula is , and it has a CAS number of 149676-40-4 .
The synthesis of pefloxacin mesylate dihydrate involves a method that utilizes solid formaldehyde instead of liquid formaldehyde, enhancing the efficiency and environmental impact of the process. The key steps in the synthesis include:
The mass ratios involved in the synthesis are critical, with norfloxacin, solid formaldehyde, and formic acid typically used in ratios of 1:0.1–0.2:0.2 .
The molecular structure of pefloxacin mesylate dihydrate features a complex arrangement that includes:
Pefloxacin mesylate dihydrate participates in several important chemical reactions:
Pefloxacin exerts its antibacterial effects primarily through the inhibition of two key bacterial enzymes:
By inhibiting these enzymes, pefloxacin disrupts bacterial DNA replication and transcription processes, leading to cell death .
Pefloxacin mesylate dihydrate exhibits several notable physical and chemical properties:
These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .
Pefloxacin mesylate dihydrate is primarily used in medical applications as an antibiotic for treating infections caused by susceptible bacteria, including those resistant to other antibiotics. Its broad-spectrum activity makes it particularly useful in treating:
Research continues into its efficacy against various pathogens and potential uses in combination therapies to enhance treatment outcomes .
The synthesis of pefloxacin mesylate dihydrate originates from norfloxacin, where methylation at the piperazinyl nitrogen is achieved using formaldehyde derivatives. Traditional liquid formaldehyde presents handling, storage, and impurity challenges. Recent patents disclose a solid-phase methylation protocol employing paraformaldehyde or solid formaldehyde (≥95% purity) with formic acid as a reducing agent [1] [8]. This method eliminates aqueous formaldehyde’s volatility and decomposition risks.
Key process parameters include:
Industrial assessments confirm 93.2% yield of pefloxacin free base using this approach, outperforming liquid formaldehyde methods (85–88% yield) due to reduced side-product formation [1]. The solid reagent’s low moisture content (<0.5%) additionally prevents hydrolysis during processing [8].
Table 1: Comparison of Formaldehyde Sources in Pefloxacin Methylation
Parameter | Solid Formaldehyde | Liquid Formaldehyde |
---|---|---|
Reaction Yield | 93.2% | 85–88% |
Impurity Profile | Low (<0.3%) | Moderate (1.2–2.5%) |
Storage Stability | High | Low (polymerization risk) |
Industrial Handling | Simplified | Requires refrigeration |
Post-methylation, pefloxacin free base undergoes direct salt formation without isolation, followed by crystallization as the mesylate dihydrate. The ethanol-water system is critical for controlling hydrate formation and particle morphology. Industrial processes utilize a stepwise crystallization protocol:
Solubility studies reveal pefloxacin mesylate dihydrate’s water solubility is 50 mg/mL, while ethanol mixtures suppress anhydrate or solvate formation [2] [9]. The optimized ethanol fraction ensures:
Table 2: Impact of Ethanol-Water Ratios on Crystallization Outcomes
Ethanol Concentration (%) | Crystal Form | Hydration State | Purity (%) |
---|---|---|---|
70% | Amorphous | Variable | 92.1 |
83% | Prismatic | Dihydrate | 99.6 |
90% | Microneedles | Monohydrate | 97.3 |
Salt formation with methanesulfonic acid (MSA) transforms pefloxacin into a stable, water-soluble mesylate salt. The process bypasses pefloxacin free base isolation:
MSA confers advantages over hydrochloride or sulfate salts:
The dihydrate structure, confirmed by X-ray diffraction, contributes to this stability through a robust hydrogen-bonding network involving water molecules and sulfonate anions [3] .
Industrial production adheres to green chemistry principles through:
Life-cycle analyses confirm E-factor reduction from 32 to 11 kg waste/kg product via these measures [8]. Additionally, the solid formaldehyde route cuts transportation emissions by 40% compared to aqueous formaldehyde solutions [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7